molecular formula C15H13N5OS B2970088 N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097857-64-0

N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2970088
CAS RN: 2097857-64-0
M. Wt: 311.36
InChI Key: PUGIYCQPAGZRIN-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole involves a benzene ring fused to a thiazole ring . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . Protodeboronation of alkyl boronic esters is one of the reactions that benzothiazole undergoes .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of compounds with similar structural motifs, such as pyrimidine, benzothiazole, and azetidinone derivatives. For instance, the synthesis and X-ray crystal study of pyrazole derivatives, including discussions on their structural parameters and theoretical physical and chemical properties, highlight the methodological approaches in characterizing similar complex compounds (Titi et al., 2020). Similarly, the synthesis of novel azetidin-2-ones demonstrates the chemical synthesis processes involved in generating related compounds, supported by elemental analyses and spectral data to elucidate their structures (Ansari & Lal, 2009).

Biological Activities

Research into similar compounds often explores their potential biological activities, including antimicrobial, antifungal, and anticancer properties. For example, a study on the synthesis and evaluation of benzimidazole derivatives as potential antimicrobial agents reveals the processes involved in assessing the bioactivity of such compounds (Seenaiah et al., 2014). Another study discusses the antifungal effect of pyrimidin-amine derivatives, providing insights into the potential antimicrobial applications of related structures (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary widely depending on the specific compound and its biological target. For example, some benzothiazole derivatives have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Future Directions

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing new synthetic processes and exploring the biological activities of new benzothiazole derivatives .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(10-1-2-12-13(5-10)22-9-18-12)20-6-11(7-20)19-14-3-4-16-8-17-14/h1-5,8-9,11H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIYCQPAGZRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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